(R)-2-Acetamido-4-mercaptobutanoic acid
Description
(R)-2-Acetamido-4-mercaptobutanoic acid is a chiral amino acid derivative characterized by an acetamido group at the second carbon and a thiol (-SH) group at the fourth carbon of a butanoic acid backbone.
Properties
Molecular Formula |
C6H11NO3S |
|---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
(2R)-2-acetamido-4-sulfanylbutanoic acid |
InChI |
InChI=1S/C6H11NO3S/c1-4(8)7-5(2-3-11)6(9)10/h5,11H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m1/s1 |
InChI Key |
REYLLNRLWCBKCM-RXMQYKEDSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CCS)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCS)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Acetamido-4-mercaptobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-cysteine and acetic anhydride.
Acetylation: L-cysteine undergoes acetylation with acetic anhydride to form N-acetyl-L-cysteine.
Oxidation: The thiol group of N-acetyl-L-cysteine is then oxidized to form the corresponding disulfide.
Reduction: The disulfide is reduced to yield ®-2-Acetamido-4-mercaptobutanoic acid.
Industrial Production Methods
Industrial production of ®-2-Acetamido-4-mercaptobutanoic acid may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-Acetamido-4-mercaptobutanoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the acetamido group under mild conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Substitution: Formation of substituted amides or thiols.
Scientific Research Applications
®-2-Acetamido-4-mercaptobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds and is involved in various metabolic pathways.
Medicine: It has potential therapeutic applications due to its antioxidant properties and ability to modulate redox reactions.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of ®-2-Acetamido-4-mercaptobutanoic acid involves its ability to participate in redox reactions. The mercapto group can undergo oxidation and reduction, allowing it to act as an antioxidant. Additionally, the acetamido group can interact with various molecular targets, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Thiol (-SH) vs. Hydrazide (-CONHNH2)
The hydrazide derivative (AMBH) replaces the carboxylic acid group of the parent compound with a hydrazide, enhancing its nucleophilicity and utility in synthesizing heterocycles or metal complexes. This modification is critical in drug design, where hydrazide groups serve as precursors for hydrazone linkages . In contrast, the thiol group in this compound enables disulfide bond formation and redox activity, making it suitable for antioxidant applications.
Phenyl (-C6H5) Substitution
This compound’s applications in skincare and pharmaceuticals likely stem from enhanced membrane permeability and receptor binding .
Thioether (-S-) and Hydroxy Modifications
The thioether and hydroxy substituents in (2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid reduce reactivity compared to thiols, improving stability while retaining sulfur’s electron-donating properties. Such derivatives are valuable in studying enzyme active sites resistant to oxidation .
Stereochemical and Structural Impacts
The R-configuration in this compound dictates its interaction with chiral biomolecules. For example, the S-configuration in (S)-2-Acetamido-3-mercapto-3-methylbutanoic acid (CAS 15537-71-0) may lead to divergent binding affinities in enzymatic systems, underscoring the importance of stereochemistry in drug efficacy .
Research Findings and Trends
- Thiol Reactivity : The mercapto group’s susceptibility to oxidation limits the parent compound’s shelf life but is exploitable in prodrug designs requiring controlled release .
- Comparative Bioactivity : The phenyl-substituted analog exhibits higher cytotoxicity in cancer cell lines compared to thiol-containing variants, suggesting substituent-dependent mechanisms .
- Stereochemical Specificity: Enantiomers like the S-configuration in (S)-2-Acetamido-3-mercapto-3-methylbutanoic acid show reduced binding to cysteine proteases compared to R-forms, highlighting chiral discrimination in enzyme-substrate interactions .
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